ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
Description
Historical Context of Chromene-Based Research
The 4H-chromene scaffold has been a cornerstone of heterocyclic chemistry since its identification in natural products such as vitamin E and lapachenole. Early synthetic efforts focused on cyclization strategies involving pre-formed phenolic precursors, such as Claisen rearrangements of aryl propargyl ethers or palladium-catalyzed cyclizations of 2-butenylphenols. The discovery of 4H-chromenes’ broad bioactivity profile—including anticancer, antimicrobial, and antidiabetic properties—spurred systematic structure-activity relationship (SAR) studies. For instance, the introduction of methoxy groups at the 7-position, as seen in the target compound, was shown to enhance metabolic stability by reducing oxidative dealkylation.
Significance of Furan-Fused Chromene Scaffolds
Furan rings introduce electron-rich π-systems that facilitate charge-transfer interactions with biological targets, as demonstrated in antifungal chromones from Cassia pumila. In ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate, the furan’s 5-ethoxycarbonyl group may act as a hydrogen-bond acceptor, mimicking natural substrates like adenosine triphosphate (ATP). Comparative studies of similar furan-chromene hybrids have shown improved binding affinities to kinase enzymes compared to non-fused analogs.
Table 1: Key Structural Features and Hypothesized Roles in the Target Compound
Research Trajectory of this compound
The compound’s synthesis likely employs a benzannulation-electrocyclization cascade, as reported for vitamin E intermediates. Starting from an α,β-unsaturated chromium carbene complex and a propargyl ether, this method constructs both chromene rings simultaneously, ensuring regioselective incorporation of the furan unit. Recent advances in microwave-assisted esterification could optimize the introduction of ethoxycarbonyl groups, reducing side-product formation. Preliminary computational studies suggest that the 6-propyl group induces a twist in the chromene core, potentially enhancing selectivity for hydrophobic enzyme pockets.
Current Research Landscape and Challenges
A primary challenge lies in achieving stereocontrol during furan fusion. For example, the electrocyclization step in chromene synthesis is highly sensitive to the stereochemistry of intermediate o-quinone methides. Additionally, the compound’s poor aqueous solubility—attributable to its dual ethoxycarbonyl groups—necessitates formulation strategies such as nanoparticle encapsulation. Current efforts focus on diversifying the substituent library; replacing the propyl group with cyclopropyl or fluorinated chains may improve blood-brain barrier penetration.
Future Directions
- Synthetic Innovation: Adapting photoredox catalysis for late-stage functionalization of the furan ring.
- Target Identification: Screening against kinase families implicated in neurodegenerative diseases.
- Computational Modeling: Molecular dynamics simulations to predict binding modes with cyclooxygenase-2 (COX-2).
Properties
IUPAC Name |
ethyl 3-(5-ethoxycarbonylfuran-2-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O8/c1-5-8-13-11-14-18(12-17(13)27-4)31-21(23(26)29-7-3)19(20(14)24)15-9-10-16(30-15)22(25)28-6-2/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLFCQWYJZCGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner, potentially involving multiple binding sites or pathways.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, including suzuki–miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds, suggesting that this compound may have a role in modifying molecular structures within the cell.
Biological Activity
Ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate is a synthetic compound belonging to the class of chromene derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Core Structure : Chromene framework with various substituents.
- Substituents : Ethoxycarbonyl and methoxy groups, which may influence its biological properties.
Mechanisms of Biological Activity
- Anticancer Activity :
- Antioxidant Properties :
- Antimicrobial Activity :
Case Studies
- Study on Anticancer Effects :
- Antioxidant Activity Assessment :
- Microbial Inhibition :
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate exhibit promising anticancer properties. A study highlighted that derivatives of chromene compounds demonstrated selective cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancers. These compounds were assessed using the MTT assay, which measures cell viability and proliferation in response to treatment .
Antimicrobial Properties
This compound and its analogs have also been investigated for their antimicrobial activities. Compounds containing unsaturated carboxylates have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics to combat resistant strains .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions can be optimized using techniques such as microwave irradiation to enhance yield and reduce reaction times.
Chemical Characterization
Characterization methods for this compound include NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm the molecular structure and purity of the synthesized product .
Potential Applications in Drug Formulation
Given its biological activities, this compound could serve as a lead compound in drug development. Its ability to inhibit key proteins involved in cancer progression makes it a candidate for further development into therapeutic agents.
In Vitro Studies
A comprehensive study evaluated various derivatives against multiple cancer cell lines, revealing that certain modifications to the chromene structure enhanced cytotoxicity while minimizing effects on normal cells .
Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of related compounds, demonstrating significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could potentially be developed into new antimicrobial agents .
Q & A
Q. What are the recommended methods for synthesizing this chromene-furan hybrid compound?
The compound can be synthesized via multi-step organic reactions, including:
- Cyclocondensation : Chromene core formation using substituted salicylaldehydes and β-keto esters under acidic conditions.
- Nucleophilic substitution : Introduction of the furan-2-yl moiety via coupling reactions (e.g., using ethyl 5-bromofuran-2-carboxylate) .
- Functionalization : Methoxy and propyl groups are introduced via alkylation or Mitsunobu reactions. Optimize yields using catalysts like DMAP and solvents such as DMF .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy : Confirm substitution patterns (e.g., H NMR for methoxy protons at δ ~3.8 ppm; C NMR for carbonyl carbons at δ ~165–175 ppm).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ~470.16 g/mol).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks. Use SHELXL for refinement .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Refer to SDS guidelines for furan-containing compounds .
Advanced Research Questions
Q. How can crystallographic disorder in the furan or chromene moieties be resolved?
- Data collection : Use high-resolution synchrotron X-ray sources (λ < 1 Å) to improve signal-to-noise ratios.
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Validate with Rint < 5% and GooF ≈ 1.0 .
Q. What computational methods predict the compound’s electronic properties and reactivity?
- DFT studies : Use Gaussian 09/B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Docking simulations : Assess binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs by replacing methoxy with halogen or bulkier alkoxy groups.
- Antibacterial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC determinations. Compare with parent compound .
Q. What hydrogen-bonding motifs stabilize the crystal lattice?
- Graph set analysis : Identify motifs like R(8) (carboxylate dimer) or C(6) (furan-oxygen interactions).
- Hirshfeld surface analysis : Quantify contributions of O–H···O and C–H···π interactions using CrystalExplorer .
Methodological Tables
Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| a (Å) | 8.214(2) |
| b (Å) | 10.589(3) |
| c (Å) | 12.347(3) |
| R factor | 0.071 |
| Disordered regions | Propyl chain (C15–C17) |
Table 2: Antibacterial Activity of Analogous Chromene Derivatives (from )
| Compound | MIC (μg/mL) S. aureus | MIC (μg/mL) E. coli |
|---|---|---|
| Parent compound | 12.5 | 25.0 |
| 7-Fluoro analog | 6.25 | 12.5 |
| 7-Nitro analog | 50.0 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
